3-(2-Fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c17-14-4-2-1-3-12(14)5-6-15(21)19-13-7-9-20(11-13)16-18-8-10-22-16/h1-4,8,10,13H,5-7,9,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGENDPYDEUOLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=CC=C2F)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Thiazole Group: The thiazole group can be introduced via a nucleophilic substitution reaction.
Attachment of the Fluorophenyl Group: The fluorophenyl group is often attached through a Friedel-Crafts acylation reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(2-Fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Fentanyl Analogues
Several fentanyl derivatives share the N-(2-fluorophenyl)-propanamide core but differ in substituents:
Key Observations :
- Replacement of the pyrrolidine-thiazole group with piperidine (as in ortho-fluorofentanyl) simplifies the structure but may reduce selectivity for non-opioid targets.
Thiazole-Containing Analogues
Compounds with thiazole or pyrrolidine-thiazole motifs highlight the role of heterocycles:
Key Observations :
- The target compound’s pyrrolidine-thiazole system enhances conformational flexibility compared to simpler thiazole-acetamide structures .
- Substitution at the phenyl ring (e.g., 2-fluoro vs. benzyloxy-methoxy) significantly impacts lipophilicity and bioavailability. The 2-fluorophenyl group in the target compound balances lipophilicity and membrane permeability .
Piperidine/Pyrrolidine Derivatives
Comparison with piperidine-based compounds reveals steric and electronic effects:
Key Observations :
- The target compound’s pyrrolidine-thiazole system may improve metabolic stability over piperidine derivatives due to reduced susceptibility to oxidative metabolism .
Pharmacological and Structural Insights
Structural Analysis
Crystallographic data (e.g., from SHELX-refined structures ) suggest that the pyrrolidine-thiazole moiety adopts a twisted conformation , enabling interactions with both hydrophobic and polar regions of receptors. The 2-fluorophenyl group participates in halogen bonding , as seen in analogous compounds .
Pharmacokinetic Considerations
- Lipophilicity (LogP) : The target compound’s LogP is estimated at 2.8 , higher than piperidine derivatives (e.g., 2.1 for pyridyl-propanamide) but lower than benzyloxy-methoxy analogs (3.5) .
- Metabolic Stability : The thiazole ring may resist CYP450-mediated oxidation, enhancing half-life compared to fentanyl analogs .
Biological Activity
The compound 3-(2-Fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and any relevant case studies or experimental findings.
Chemical Structure
The molecular structure of the compound includes:
- A 2-fluorophenyl moiety,
- A pyrrolidine ring substituted with a thiazole group.
This unique combination of functional groups is hypothesized to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds featuring thiazole and pyrrolidine moieties often exhibit diverse pharmacological effects, including:
- Antitumor activity
- Anticonvulsant properties
- Antibacterial effects
1. Antitumor Activity
Thiazole derivatives are well-documented for their anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including modulation of Bcl-2 family proteins and inhibition of cell proliferation pathways .
Table 1: Antitumor Activity of Thiazole Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole derivative A | Jurkat | 1.61 ± 0.92 | Apoptosis induction via Bcl-2 modulation |
| Thiazole derivative B | HT-29 | 1.98 ± 1.22 | Cell cycle arrest |
| 3-(2-Fluorophenyl) derivative | A431 | < Doxorubicin | Hydrophobic interactions with proteins |
2. Anticonvulsant Properties
Pyrrolidine derivatives have shown promise in anticonvulsant activity, particularly in models of epilepsy. The SAR studies suggest that the presence of certain substituents can enhance efficacy against seizure models .
Case Study:
A recent study evaluated a series of pyrrolidine derivatives, including those similar to our compound, demonstrating significant protection against seizures in animal models. The most active compounds exhibited a median effective dose (ED50) significantly lower than traditional anticonvulsants .
3. Antibacterial Activity
The antibacterial potential of thiazole derivatives has been explored extensively. Compounds with halogen substitutions on phenyl rings have shown enhanced antibacterial activity against various strains .
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole derivative C | Staphylococcus aureus | 0.5 µg/mL |
| Thiazole derivative D | Escherichia coli | 1.0 µg/mL |
| 3-(2-Fluorophenyl) derivative | Pseudomonas aeruginosa | < Doxorubicin |
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to its structural features:
- The fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
- The thiazole ring is crucial for interaction with specific receptors involved in cancer and seizure pathways.
Research indicates that modifications on the phenyl and thiazole rings can lead to significant changes in potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
